![molecular formula C20H22N2S4 B3049696 Dibenzyl piperazine-1,4-dicarbodithioate CAS No. 21585-27-3](/img/structure/B3049696.png)
Dibenzyl piperazine-1,4-dicarbodithioate
Overview
Description
“Dibenzyl piperazine-1,4-dicarbodithioate” is a chemical compound with the IUPAC name dibenzyl 1,4-piperazinedicarboxylate . It has a molecular weight of 354.41 . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The central piperazine ring of “Dibenzyl piperazine-1,4-dicarbodithioate” adopts a chair conformation . The phenyl rings are not exactly parallel and make a dihedral angle of 1.3 (1)° . No significant inter-molecular contacts are observed in the crystal .Physical And Chemical Properties Analysis
“Dibenzyl piperazine-1,4-dicarbodithioate” has a molecular weight of 354.41 . It appears as a white to yellow solid and is typically stored at room temperature .Scientific Research Applications
Asymmetric Synthesis in Alkaloids
Dibenzyl piperazine-1,4-dicarbodithioate and its derivatives have been utilized in asymmetric synthesis, particularly in the creation of piperazine alkaloids. For instance, the asymmetric synthesis of (2S,5S)-2,5-dibenzyl-1,4-dimethylpiperazine was achieved through the reduction of dibenzylidene derivatives. This highlights its role in the synthesis of structurally complex organic compounds (Takeuchi et al., 1990).
Antimicrobial Agent Synthesis
Dibenzyl piperazine-1,4-dicarbodithioate derivatives have been investigated for their potential as antimicrobial agents. For example, the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives have shown moderate to good activities against Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).
Cytotoxicity Screening for Cancer Research
In cancer research, dibenzyl piperazine-1,4-dicarbodithioate derivatives have been synthesized and screened for their cytotoxicity against various human cancer cell lines. These studies are crucial for identifying potential new therapeutic agents (Cao et al., 2009).
Biosynthesis of Diazabicyclic Alkaloids
This compound also plays a significant role in the biosynthesis of diazabicyclic alkaloids, which are found in natural products and therapeutic agents. The characterization of enzymes involved in these biosynthetic pathways offers insights into the production of these complex molecules (Pham et al., 2022).
Physico-chemical Studies in Transition Metal Complexes
Physico-chemical studies of dibenzyl piperazine-1,4-dicarbodithioate with transition metals have provided insights into the properties of these complexes, which are essential for various industrial and pharmaceutical applications (Tarique & Aslam, 2009).
Chemical Synthesis Methods
In the field of chemical synthesis, the compound is involved in novel synthesis methods, such as the visible-light-driven CarboxyLic Amine Protocol (CLAP) for synthesizing 2-substituted piperazines under various conditions. These methods are crucial for the efficient production of medically important piperazines (Gueret et al., 2020).
Safety and Hazards
properties
IUPAC Name |
dibenzyl piperazine-1,4-dicarbodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S4/c23-19(25-15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)26-16-18-9-5-2-6-10-18/h1-10H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZYFRGDDFVDJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)SCC2=CC=CC=C2)C(=S)SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317557 | |
Record name | Dibenzyl piperazine-1,4-dicarbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl piperazine-1,4-dicarbodithioate | |
CAS RN |
21585-27-3 | |
Record name | NSC318151 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzyl piperazine-1,4-dicarbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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